molecular formula C17H26O2 B055380 Isodecyl benzoate CAS No. 120657-54-7

Isodecyl benzoate

Cat. No. B055380
M. Wt: 262.4 g/mol
InChI Key: HNDYULRADYGBDU-UHFFFAOYSA-N
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Description

Isodecyl benzoate is a chemical compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . It is used in laboratory chemicals and in the synthesis of substances .


Molecular Structure Analysis

The molecular structure of Isodecyl benzoate consists of a benzoic acid moiety esterified with an isodecyl group . The SMILES string representation of the molecule is CC(C)CCCCCCCOC(=O)c1ccccc1 .


Physical And Chemical Properties Analysis

Isodecyl benzoate has a boiling point of 161 °C at 5 mm Hg and a density of 0.954 g/mL at 25 °C . Its refractive index is 1.49 . The water solubility is 68.6μg/L at 20℃ and it has a LogP value of 6.1 at 21℃ .

Scientific Research Applications

  • Stem Cell Imaging : Isodecyl benzoate derivatives, such as (64)Cu-labeled hexadecyl-1,4,7,10-tetraazacyclododecane-tetraacetic acid-benzoate, have been evaluated for use in positron emission tomography (PET) imaging of stem cells. This derivative demonstrates effective stem cell labeling without compromising cell viability, indicating potential in tracking transplanted stem cells (Kim et al., 2015).

  • Skin Permeation Enhancement : Studies have shown that the skin concentration of benzoate, used as a model drug, increases when subjected to electroporation. This suggests that benzoates can be effectively used in topical applications to enhance drug delivery through the skin (Sugibayashi et al., 2001).

  • Schizophrenia Treatment : Sodium benzoate, a d-amino acid oxidase inhibitor, has been studied as an add-on treatment for schizophrenia. Clinical trials have shown that it can significantly improve symptoms and cognitive functions in patients with chronic schizophrenia (Lane et al., 2013).

  • Metabolic Impact : Research investigating the effects of sodium benzoate on glucose homeostasis and metabolic profiles in humans indicates that acute exposure to this compound does not significantly affect glucose homeostasis, although its chronic impact warrants further study (Lennerz et al., 2015).

  • Plant Metabolism Engineering : Studies on Arabidopsis glycosyltransferases towards various benzoates, including Isodecyl benzoate, provide insights for biotransformation reactions and potential engineering of benzoate metabolism in plants (Lim et al., 2002).

  • Food Preservation and Health Effects : Sodium benzoate is a common food preservative, and its metabolism and effects on human health, particularly in relation to the gut microbiome, have been studied to understand its long-term health implications (Yadav et al., 2021).

Safety And Hazards

Isodecyl benzoate can cause skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

properties

IUPAC Name

8-methylnonyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDYULRADYGBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152957
Record name Benzoic acid, isodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isodecyl benzoate

CAS RN

120657-54-7
Record name Benzoic acid, isodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120657547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, isodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 4 liter distillation flask with top-mounted water separator and reflux condenser and also with a sampling port and thermometer was charged with 976 g of benzoic acid (8 mol), 1872 g (12 mol) of isodecanol (Exxal 10, ExxonMobil) and 0.59 g of butyl titanate (0.06% based on the amount of acid) and this initial charge was heated at boiling under a nitrogen atmosphere. The water of reaction produced during the esterification was taken off at regular intervals. When the acid number fell below 0.1 mg KOH/g, after about 3 hours, the excess alcohol was distilled off under reduced pressure through a 10 cm column with Raschig rings. Thereafter the mixture was cooled to 80° C. and transferred to a 4 liter reaction flask with dip tube, top-mounted dropping funnel and column, and attached to a Claisen bridge. It was then neutralized with 5% strength by weight aqueous sodium hydroxide solution (10-fold excess of alkali). The mixture was subsequently heated to 190° C. under reduced pressure (10 mbar). Then 8% by weight of fully demineralized water, based on the amount of crude ester employed, were added dropwise at constant temperature through the dropping funnel. After the water had been added the heating was shut off and cooling took place under reduced pressure. At room temperature, the ester was filtered off on a suction filter with filter paper and filter aid. Gas chromatography indicated a purity for the ester of 99.7%.
Quantity
976 g
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reactant
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1872 g
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reactant
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0.59 g
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catalyst
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[Compound]
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ester
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reactant
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Synthesis routes and methods II

Procedure details

Isodecyl alcohol (791.4 grams; 5.-0 mol), benzoic acid (622.8 grams; 5.1 mol), zirconium carbonate (3.3 grams) and toluene (75 ml) were placed into a three-necked, round bottom flask equipped with stirrer, thermometer, 10" Vigeraux column, water trap and condenser. The reaction temperature was 184° C., washed first with water (25 mls) at 90°-95° C. for 30 minutes, then with sodium carbonate (15%) at 90°-95° C. for 30 minutes and twice with water (300 ml) at 90° C. for five minutes. After being washed, the product was dried at 125° C. and filtered to yield the desired product (1254.6 grams; 95.6% yield). It assayed 99.5% with the following properties:
Quantity
791.4 g
Type
reactant
Reaction Step One
Quantity
622.8 g
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reactant
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Quantity
75 mL
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reactant
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3.3 g
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Yield
95.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
WD Arendt, EL McBride… - Journal of Vinyl and …, 2014 - Wiley Online Library
Dibenzoates plasticizers are well‐established and are used in PVC applications. Chemically, these plasticizers are non‐phthalates and function well as high‐solvating. In the past, new …
L MC MK, M NO, P SI - academia.edu
… isodecyl benzoate, isononyl benzoate, phenyl ethyl benzoate, and 2-ethylhexyl benzoate. For example, isodecyl benzoate … The use of isodecyl benzoate has also been described in US …
Number of citations: 0 www.academia.edu
IO Maydanova, SN Lakeev, OV Ishalina… - Russian Journal of …, 2020 - Springer
… Monobenzoates, such as 2-ethylhexyl benzoate (Benzoflex 181) or isodecyl benzoate (Benzoflex 131), are used to adjust the viscosity in PVC plastisols. Recently, there has been a …
Number of citations: 4 link.springer.com
WD Arendt, HO Beitsch - Journal of Vinyl Technology, 1994 - Wiley Online Library
… Isodecyl benzoate was used as the viscosity reducer in one test formulation. The inks were prepared on the low speed high intensity mixer. Gel temperature, viscosity and bleed …
E Wardzińska, P Penczek - Journal of applied polymer science, 2005 - Wiley Online Library
… A low-viscosity monobenzoate, isodecyl benzoate Benzoflex B-131, is an exception. As the glycol components in the dibenzoates, the following diols have been listed: 1,2-propylene, …
Number of citations: 4 onlinelibrary.wiley.com
European Food Safety Authority (EFSA) - EFSA Journal, 2005 - Wiley Online Library
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC) has been asked to re-evaluate di-isodecylphthalate for use in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
Z Lai, CM Cheng - NIP & Digital Fabrication Conference, 2008 - library.imaging.org
… Particles Sample #1: A magenta toner particle was prepared using above mentioned process conditions with and without any coalescence aid agent (Velta® 262, isodecyl benzoate) …
Number of citations: 2 library.imaging.org
WD Arendt, EL McBride - 2011 - paint.org
… Monobenzoate ester coalescent technology has been developing since the 1980s, when isodecyl benzoate (IDB) was introduced to the coatings industry as a new, lower VOC …
Number of citations: 0 www.paint.org
XV Annex - enfo.hu
… A mix of di-isononyl phthalate (DINP) and isodecyl benzoate (IDB, CAS No. 131298-44-7; EC No. not assigned) is specifically marketed as an alternative to DIHP (Jayflex 77). …
Number of citations: 5 www.enfo.hu
L Bywall, S Cederlund - 2020 - lup.lub.lu.se
… Isononyl benzoate (INB) and isodecyl benzoate (IDB) are monobenzoates with low viscosity, density and low temperature flexibility. However, they are mainly used as secondary …
Number of citations: 0 lup.lub.lu.se

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